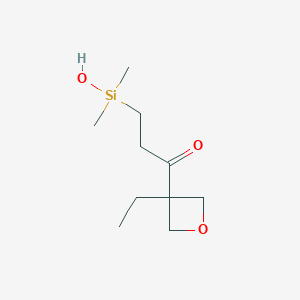

1-(3-Ethyloxetan-3-yl)-3-(hydroxydimethylsilyl)propan-1-one

Description

1-(3-Ethyloxetan-3-yl)-3-(hydroxydimethylsilyl)propan-1-one is a structurally unique compound featuring a propan-1-one backbone substituted with a 3-ethyloxetane ring and a hydroxydimethylsilyl group. Although direct data on this compound are absent in the provided evidence, its structural analogs (e.g., pyrazoline- and silyl-substituted propanones) offer insights into its physicochemical and functional properties.

Properties

Molecular Formula |

C10H20O3Si |

|---|---|

Molecular Weight |

216.35 g/mol |

IUPAC Name |

1-(3-ethyloxetan-3-yl)-3-[hydroxy(dimethyl)silyl]propan-1-one |

InChI |

InChI=1S/C10H20O3Si/c1-4-10(7-13-8-10)9(11)5-6-14(2,3)12/h12H,4-8H2,1-3H3 |

InChI Key |

KWWSUHZZHQVGOB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(COC1)C(=O)CC[Si](C)(C)O |

Origin of Product |

United States |

Biological Activity

1-(3-Ethyloxetan-3-yl)-3-(hydroxydimethylsilyl)propan-1-one is a compound characterized by its unique structural features, combining an ethyloxetane moiety with a hydroxydimethylsilyl group. This compound has garnered attention for its potential applications in various fields, including organic synthesis and materials science. Understanding its biological activity is crucial for evaluating its safety and efficacy in practical applications.

- Molecular Formula : C₁₁H₂₄O₃Si

- Molecular Weight : 216.35 g/mol

- CAS Number : 503306-78-3

- Boiling Point : Approximately 305.9 °C at 760 mmHg

- Flash Point : 138.8 °C

The biological activity of this compound can be attributed to its ability to interact with biological systems through the following mechanisms:

- Reactivity Enhancement : The presence of the hydroxydimethylsilyl group increases the compound's reactivity, allowing it to participate in various chemical transformations that can affect biological pathways.

- Ring Strain Utilization : The ethyloxetane ring introduces ring strain, which can be exploited in chemical reactions, potentially leading to the formation of biologically active metabolites.

Biological Applications

Research into the biological activity of this compound is still emerging, but several potential applications have been identified:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural motifs may exhibit antimicrobial properties, potentially making this compound useful in developing new antibacterial agents.

- Polymerization Initiators : As a functional monomer, it can serve as an initiator in polymerization reactions, which may have implications for drug delivery systems or biomaterials.

Toxicological Considerations

Understanding the safety profile of this compound is essential. Toxicological studies are necessary to evaluate its effects on human health and the environment. Current knowledge suggests that compounds with similar structures may pose risks if not handled properly.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Propan-1-one Derivatives

*Calculated based on molecular formula.

Key Observations :

- The target compound’s oxetane and silyl groups distinguish it from analogs with aromatic (e.g., ME-1, 4a) or heterocyclic (e.g., 1d) substituents.

- The hydroxydimethylsilyl group may enhance hydrophobicity compared to polar groups like hydrazinyloxy (ME-1) or sulfonyl (4a), impacting solubility and reactivity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Q & A

Basic Research Questions

Q. How can the synthesis of 1-(3-Ethyloxetan-3-yl)-3-(hydroxydimethylsilyl)propan-1-one be optimized for higher yields?

- Methodological Answer :

- Utilize reflux conditions with dry toluene as a solvent, similar to protocols for analogous ketone derivatives, to enhance reaction efficiency .

- Incorporate bases like triethylamine to neutralize byproducts (e.g., HCl) during silylation or oxetane ring formation, as demonstrated in phosphorus halide reactions .

- Optimize stoichiometric ratios of precursors (e.g., 3-Ethyloxetane derivatives and hydroxydimethylsilane-containing reagents) through iterative design-of-experiment (DoE) approaches to minimize side reactions .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

- Methodological Answer :

- Employ reverse-phase HPLC with UV detection (λ = 210–280 nm) to assess purity, referencing methods validated for structurally related propanone derivatives .

- Confirm molecular structure via FT-IR (to identify carbonyl and silanol groups) and NMR (¹H/¹³C) spectroscopy, comparing chemical shifts to databases of oxetane-containing compounds .

- Validate thermal stability using TGA-DSC to identify decomposition thresholds, as physical-chemical data for similar compounds are often unavailable .

Q. How should researchers handle stability challenges during storage?

- Methodological Answer :

- Store under inert atmosphere (argon or nitrogen) in airtight containers to prevent hydrolysis of the hydroxydimethylsilyl group .

- Conduct accelerated stability studies (40°C/75% RH for 6 months) to determine degradation pathways, as recommended for moisture-sensitive organosilicon compounds .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reaction pathways involving the oxetane and silanol moieties?

- Methodological Answer :

- Use isotopic labeling (e.g., deuterated solvents or ¹⁸O-labeled reagents) to trace reaction intermediates in silylation or ring-opening steps .

- Perform DFT calculations to model transition states and compare theoretical vs. experimental activation energies, addressing discrepancies in proposed mechanisms .

- Validate hypotheses via in situ FT-IR or Raman spectroscopy to capture real-time structural changes during reactions .

Q. What strategies are effective for evaluating the environmental fate of this compound in aquatic systems?

- Methodological Answer :

- Adapt the INCHEMBIOL framework to assess abiotic/biotic transformations:

- Measure log Kow using shake-flask methods to predict bioaccumulation potential .

- Conduct photolysis studies under simulated sunlight (λ > 290 nm) to quantify degradation half-lives in water .

- Use LC-MS/MS to identify transformation products in microbial-rich sediment systems .

Q. How can researchers design experiments to study synergistic effects of this compound in polymer matrices?

- Methodological Answer :

- Apply response surface methodology (RSM) to optimize polymer composite formulations, varying oxetane/silanol ratios and crosslinking agents .

- Characterize mechanical properties via DMA and tensile testing , correlating data with FT-IR-derived crosslink densities .

- Use SEM-EDS to map spatial distribution of the compound within the polymer, identifying aggregation or phase separation .

Contradiction Analysis & Troubleshooting

Q. Why might NMR spectra show unexpected peaks, and how can this be addressed?

- Methodological Answer :

- Hypothesis 1 : Residual solvents (e.g., toluene) or moisture may introduce artifacts. Dry samples rigorously and use deuterated solvents with low water content (<50 ppm) .

- Hypothesis 2 : Epimerization at the oxetane ring could occur during synthesis. Conduct variable-temperature NMR to detect dynamic stereochemical changes .

- Resolution : Compare experimental spectra with computational predictions (e.g., ACD/Labs or ChemDraw NMR simulations) to assign ambiguous signals .

Safety & Compliance

Q. What personal protective equipment (PPE) is critical when handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.